3-isobutyl-1-methyl-5-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-6(2)4-7-5-8(11(12)13)10(3)9-7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKHCBBRNDNPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isobutyl 1 Methyl 5 Nitro 1h Pyrazole and Analogous Systems
Foundational Approaches to Pyrazole (B372694) Ring Construction
The creation of the pyrazole core relies on established chemical transformations that assemble the five-membered ring from acyclic precursors. These methods are generally classified as either cycloadditions, which involve the formation of two new bonds in a concerted or stepwise manner to form the ring, or condensations, which typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.
Cycloaddition Reactions in Pyrazole Synthesis
Cycloaddition reactions are powerful tools for the synthesis of heterocyclic compounds, including pyrazoles. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.
The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a highly effective method for constructing the pyrazole ring. tandfonline.comnih.gov This reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, like a nitroolefin. researchgate.netnih.gov The use of diazo compounds, in particular, is a well-established route to pyrazoles. rsc.org These reactions can be promoted thermally or through catalysis and often proceed with high regioselectivity. For instance, the reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides provides pyrazole derivatives with good yields and high regioselectivity under mild conditions. organic-chemistry.org Similarly, a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines also yields functionalized pyrazoles efficiently. organic-chemistry.org
A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates presents another pathway to substituted pyrazoles. organic-chemistry.org This method utilizes inexpensive copper(I) oxide as a promoter and air as a green oxidant. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reaction Type | Key Features |
| Diazo compounds | Nitroolefins | [3+2] Cycloaddition | High regioselectivity, versatile. |
| Nitrile imines | Nitroolefins | [3+2] Cycloaddition | Good yields, mild conditions. organic-chemistry.org |
| Diazo compounds | Alkynes | 1,3-Dipolar Cycloaddition | Often proceeds easily with heating. rsc.org |
| N-Isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated [3+2] cycloaddition | Stable, odorless isocyanide source. organic-chemistry.org |
A notable and regioselective one-pot synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitroolefins. organic-chemistry.orgacs.orgnih.gov This method is advantageous due to its operational simplicity and the moderate to excellent yields achieved. The reaction proceeds through a key nitropyrazolidine intermediate. acs.orgnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions. Under neutral or acidic conditions, 1,3,5-trisubstituted pyrazoles are typically formed. acs.org However, when mediated by strong bases like potassium tert-butoxide (t-BuOK), a reversed and exclusive 1,3,4-regioselectivity is observed. organic-chemistry.orgacs.org This base-mediated approach proposes a stepwise cycloaddition mechanism. organic-chemistry.org
The choice of solvent also plays a crucial role, with protic polar solvents like methanol (B129727) generally providing the best yields. organic-chemistry.org The reaction is believed to involve a reversible cycloaddition to form the nitropyrazolidine intermediate, which then undergoes oxidation and elimination of nitrous acid to yield the final pyrazole product. organic-chemistry.orgacs.org
Table of Reaction Outcomes based on Conditions:
| Hydrazone | Nitroolefin | Conditions | Major Product Regioisomer |
| N-Arylhydrazones | Electron-deficient nitroolefins | Neutral (heat) or Acidic (TFA) | 1,3,5-trisubstituted pyrazoles organic-chemistry.orgacs.org |
| N-Arylhydrazones | Electron-deficient nitroolefins | Strong Base (t-BuOK), then acid quench | 1,3,4-trisubstituted pyrazoles organic-chemistry.orgacs.org |
A modern approach to pyrazole synthesis involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This method is notable for its mild conditions and broad substrate scope. The reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization with a concurrent cleavage of the C=C bond. organic-chemistry.orgacs.org This strategy offers an alternative pathway to pyrazole derivatives that complements traditional cycloaddition and condensation methods. Additionally, a metal-free oxidative cyclization of β,γ-unsaturated hydrazones has been developed for the divergent synthesis of pyrazolones and pyrazolines by controlling the reaction atmosphere. rsc.org An iodine(III)-catalyzed synthesis from α,β-unsaturated hydrazones also provides fully functionalized NH-pyrazoles through a cascade of cyclization, 1,2-aryl shift, aromatization, and detosylation. organic-chemistry.org
Condensation Reactions for Pyrazole Formation
The condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species, most commonly a 1,3-diketone, is the classical and most widely used method for pyrazole synthesis, known as the Knorr synthesis. beilstein-journals.orgchemtube3d.com
The reaction between 1,3-diketones and hydrazine derivatives is a direct and efficient route to polysubstituted pyrazoles. mdpi.comnih.gov A primary challenge in this synthesis, particularly with unsymmetrical diketones and substituted hydrazines, is controlling the regioselectivity, which can lead to a mixture of two regioisomers. mdpi.com
To address this, various regioselective strategies have been developed. For instance, carrying out the condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide at room temperature has been shown to furnish pyrazoles with high regioselectivity and in good yields. organic-chemistry.orgnih.gov The nature of the substituents on both the diketone and the hydrazine can also strongly influence the regiochemical outcome. nih.gov
Furthermore, innovative one-pot procedures have been developed where 1,3-diketones are synthesized in situ from ketones and acid chlorides, and then immediately converted to pyrazoles by the addition of hydrazine. organic-chemistry.orgmdpi.com This approach allows for the rapid synthesis of pyrazoles that might be otherwise difficult to access. organic-chemistry.orgmdpi.com
Examples of Regioselective Pyrazole Synthesis from 1,3-Diketones:
| 1,3-Diketone | Hydrazine Derivative | Solvent/Conditions | Regioselectivity |
| Unsymmetrical 1,3-diketone | Arylhydrazine | N,N-Dimethylacetamide, Room Temp | High organic-chemistry.orgnih.gov |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | >98:2 in favor of 1-aryl-5-aryl-3-trifluoromethylpyrazole nih.gov |
| in situ generated 1,3-diketone | Hydrazine | One-pot | Good to excellent yields organic-chemistry.orgmdpi.com |
Multicomponent Condensations (e.g., aldehydes, ketones, and hydrazine salts)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The synthesis of 1,3,5-trisubstituted pyrazoles, analogous to the target compound, is frequently achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent generated in-situ) with a substituted hydrazine. rsc.orgbeilstein-journals.org
To construct the 3-isobutyl-1-methylpyrazole framework, a suitable 1,3-dielectrophile is required. A classic approach involves the reaction of 5-methyl-2,4-hexanedione, which contains the necessary isobutyl precursor, with methylhydrazine. The cyclocondensation proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. A significant challenge in this reaction is regioselectivity; the reaction of an unsymmetrical diketone like 5-methyl-2,4-hexanedione with methylhydrazine can theoretically produce two regioisomers: 3-isobutyl-1,5-dimethyl-1H-pyrazole and 5-isobutyl-1,3-dimethyl-1H-pyrazole. Reaction conditions, including pH and solvent, can influence the ratio of these products. beilstein-journals.org
More advanced one-pot, three-component procedures involve the condensation of aldehydes, ketones, and hydrazines, sometimes under catalysis. mdpi.com For instance, a nickel-catalyzed one-pot synthesis can produce pyrazole derivatives at room temperature from various ketone, aldehyde, and hydrazine derivatives. mdpi.com These methods offer an atom-economical and operationally simple route to highly substituted pyrazoles. rsc.org
| Reactant 1 (1,3-Dicarbonyl Source) | Reactant 2 (Hydrazine) | Catalyst/Conditions | Primary Product Type | Reference |
|---|---|---|---|---|
| β-Diketones / β-Ketoesters | Arylhydrazines | (TBA)₂S₂O₈, Solvent-free | Fully substituted pyrazoles | rsc.org |
| Acetophenone Derivatives + Benzaldehyde (B42025) Derivatives | Hydrazine | Heterogeneous Nickel-based catalyst, EtOH, rt | 1,3,5-Trisubstituted pyrazoles | mdpi.com |
| Acetylenic Ketones | Substituted Hydrazines | Solvent, heat | Regioselective 1,3,5-substituted pyrazoles | researchgate.net |
Cyclocondensation of Nitro-Functionalized Enolates with Hydrazines
An alternative strategy for synthesizing nitropyrazoles involves incorporating the nitro group into one of the precursors before the cyclization step. The cyclocondensation of nitro-functionalized enolates, or their synthetic equivalents like β-nitroalkenes, with hydrazines provides a direct route to the 5-nitropyrazole core. organic-chemistry.org
This approach offers superior control over the position of the nitro group. For example, a regioselective one-pot synthesis can be achieved from N-monosubstituted hydrazones and nitroolefins. organic-chemistry.org The reaction proceeds through a key nitropyrazolidine intermediate, which then aromatizes to the final nitropyrazole. By starting with a substrate that is already nitrated, this method avoids the potential for side reactions or undesired regioisomers that can occur when nitrating the fully formed pyrazole ring. organic-chemistry.org A three-component reaction of a nitroolefin, a phenyl hydrazine, and a benzaldehyde can also be employed to generate 1,3,5-trisubstituted pyrazoles, demonstrating the versatility of using pre-functionalized components. acs.org
Ring Transformations and Rearrangement Strategies (e.g., from isoxazoles or oxadiazoles)
Pyrazoles can be synthesized through the rearrangement or transformation of other heterocyclic systems. A notable example is the conversion of isoxazoles into pyrazoles. This transformation can be catalyzed by a commercially available, air-stable Nickel(0) complex. organic-chemistry.org The reaction represents a formal atom-exchange process at the internal heteroatoms of the aromatic ring, where the N-O bond of the isoxazole (B147169) is cleaved and reformed with an external nitrogen source (from a hydrazine) to yield the N-N bond of the pyrazole. This strategy is valuable for creating diverse pyrazole structures without resorting to de novo synthesis from acyclic precursors. organic-chemistry.org
Regioselective Functionalization Strategies for Pyrazoles
For synthesizing 3-isobutyl-1-methyl-5-nitro-1H-pyrazole, an alternative to building the ring with all substituents in place is to perform sequential functionalization of a simpler pyrazole core. This requires precise control over the position of each introduced group.
Directed N-Methylation Techniques for 1-Substituted Pyrazoles
The N-methylation of an unsymmetrically substituted pyrazole, such as 3-isobutyl-1H-pyrazole, presents a significant synthetic challenge due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. thieme-connect.comacs.org Traditional methylation reagents like methyl iodide typically yield poor selectivity. thieme-connect.com
To overcome this, methods that offer high regioselectivity for the N1 position have been developed. A modern and highly effective approach utilizes sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as masked methylating reagents. acs.orgacs.org The bulky silane (B1218182) group directs the alkylation preferentially to the less sterically hindered N1 position. Following the selective N-alkylation, the silyl (B83357) group is readily removed via protodesilylation with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired N1-methyl pyrazole with high selectivity (often >95:5 N1:N2). thieme-connect.comacs.org The reaction conditions, such as the choice of base and solvent, can also play a crucial role in directing the outcome of the methylation. nih.gov
| Methylating Reagent | Typical N1:N2 Selectivity | Key Feature | Reference |
|---|---|---|---|
| Methyl Halides (e.g., MeI) | ~3:1 | Simple, but low selectivity | thieme-connect.com |
| (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | Masked reagent, sterically directed, high selectivity | acs.orgacs.org |
Controlled Introduction of Isobutyl Group at C3 Position
The most direct and reliable method for controlling the position of the isobutyl group is not through functionalization of a bare pyrazole ring, but by incorporating it during the ring synthesis, as described in section 2.1.2.2. This is achieved by selecting a 1,3-dicarbonyl compound that already contains the isobutyl moiety in the desired location. The use of 5-methyl-2,4-hexanedione in a condensation reaction with methylhydrazine is the primary strategy. beilstein-journals.org
The regiochemical outcome of this condensation is influenced by both steric and electronic factors. Theoretical studies have shown that for 3(5)-substituted pyrazoles, electron-donating groups often show a preference for the C3 position. mdpi.comnih.gov Furthermore, bulkier substituents may also favor the C3 position to minimize steric interactions with the N-substituent. nih.gov By carefully selecting the reaction conditions, the formation of the desired 3-isobutyl-1-methyl-1H-pyrazole isomer can be maximized over the 5-isobutyl alternative.
Strategic Nitration at C5 Position of the Pyrazole Ring
The final step in a functionalization sequence would be the introduction of the nitro group at the C5 position. The nitration of a 1,3-disubstituted pyrazole, such as 3-isobutyl-1-methyl-1H-pyrazole, is an electrophilic aromatic substitution reaction. The existing substituents on the ring direct the position of the incoming electrophile (the nitronium ion, NO₂⁺).
Both the N1-methyl group and the C3-isobutyl group are electron-donating, which activates the pyrazole ring towards electrophilic attack, primarily at the C4 and C5 positions. The regiochemical outcome depends on a combination of steric hindrance and electronic effects. Often, nitration occurs at the C4 position; however, strategic control can favor C5. One established method for preparing 3(5)-nitropyrazoles is through the thermal or acid-catalyzed rearrangement of an N-nitropyrazole intermediate. acs.orgacs.org In this two-step process, the pyrazole is first nitrated on a ring nitrogen atom, followed by a rearrangement that migrates the nitro group to a carbon atom, often C3 or C5.
Direct nitration using mixed acid (a combination of nitric acid and sulfuric acid) can also be employed. researchgate.net While direct nitration of 1,3-dialkylpyrazoles can sometimes lead to mixtures, the specific electronic and steric profile of the 3-isobutyl-1-methyl-1H-pyrazole substrate would determine the precise ratio of 4-nitro and 5-nitro products. In some polynitrated systems, the C5 position is shown to be highly reactive toward nucleophilic substitution, which conversely implies its accessibility for electrophilic attack under certain conditions. researchgate.net
Electrophilic Nitration Conditions and Regioselectivity
The direct nitration of the pyrazole ring is a common method for the introduction of a nitro group. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, particularly the nitrating agent and the solvent system employed.
Common nitrating agents for pyrazoles include:
Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system. The reaction of pyrazole with a mixture of nitric and sulfuric acids at elevated temperatures has been reported to yield 4-nitropyrazole. guidechem.com
Fuming Nitric Acid/Fuming Sulfuric Acid: A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be an efficient way to synthesize 4-nitropyrazole from pyrazole, with yields reaching up to 85%. guidechem.com In this system, fuming sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺). guidechem.com
Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This system is often used for the N-nitration of pyrazoles to form N-nitropyrazole intermediates. researchgate.netnih.gov This reagent combination is considered to have a moderate nitrating ability and lower acidity. google.com
Nitric Acid/Trifluoroacetic Anhydride: This combination has been used for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives. researchgate.net
The electrophilic substitution on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich carbon. imperial.ac.uk Electrophilic attack at C3 and C5 is less favorable as it generates a highly unstable positively charged azomethine intermediate. rrbdavc.org However, the conditions can be tuned to favor other isomers. For instance, N-nitropyrazole can be synthesized using a HNO₃-Ac₂O-HAc system. researchgate.net
Interactive Table: Nitration Conditions and Products
| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield |
|---|---|---|---|---|
| Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%) | 50°C, 1.5 hours | 4-Nitropyrazole | 85% guidechem.com |
| Pyrazole | conc. HNO₃ / conc. H₂SO₄ | 90°C, 6 hours | 4-Nitropyrazole | 56% guidechem.com |
| Pyrazole | HNO₃-Ac₂O-HAc system | - | N-Nitropyrazole | 85.5% researchgate.net |
Influence of Pre-existing Substituents on Nitration Directivity
The presence of substituents on the pyrazole ring significantly influences the position of subsequent electrophilic nitration. Both electronic and steric effects of the substituents direct the incoming nitro group.
Electron-donating groups generally increase the reactivity of the pyrazole ring towards electrophiles. imperial.ac.uk They can activate specific positions for nitration.
Electron-withdrawing groups , such as nitro groups themselves, deactivate the ring towards further electrophilic substitution, making subsequent nitrations more difficult. researchgate.net
For the synthesis of this compound, the starting material would likely be 3-isobutyl-1-methyl-1H-pyrazole. The isobutyl group at the C3 position is an electron-donating group, which would activate the ring. The methyl group at the N1 position also influences the electronic distribution. In this case, the C5 position is the most likely site for nitration due to the directing effects of the N-methyl and C3-isobutyl groups, leading to the desired product.
The synthesis of 1-methyl-3,4,5-trinitropyrazole from N-methylpyrazole involves iodination followed by nitration with 100% HNO₃. researchgate.net This highlights how pre-existing groups (in this case, iodo groups which are later replaced by nitro groups) can be used to control the final substitution pattern.
Rearrangements of N-Nitropyrazoles to C-Nitropyrazoles
The thermal or acid-catalyzed rearrangement of N-nitropyrazoles presents a valuable alternative route to C-nitropyrazoles, particularly for isomers that are not easily accessible through direct nitration. nih.gov This rearrangement often proceeds via a nih.govresearchgate.net sigmatropic shift. google.com
Thermal Rearrangement: N-nitropyrazole can be rearranged to 3-nitropyrazole at high temperatures (120–180 °C) in high-boiling point solvents like benzonitrile (B105546) or anisole. researchgate.netnih.govfx361.com For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole. acs.org
Acid-Catalyzed Rearrangement: In the presence of sulfuric acid, N-nitropyrazole can rearrange to 4-nitropyrazole. guidechem.com
This rearrangement methodology is a key step in the synthesis of various nitropyrazole derivatives. For example, the synthesis of 3,4-dinitropyrazole involves the N-nitration of pyrazole, followed by a nih.govresearchgate.netσ rearrangement to 3-nitropyrazole, and then a subsequent dinitration. google.com Similarly, 3,5-dinitropyrazole can be synthesized from the rearrangement of 1,3-dinitropyrazole. google.com The rearrangement of N-nitropyrazole is reported to have a high yield of 92.8%. researchgate.net
Methodological Innovations and Sustainable Synthetic Approaches in Pyrazole Chemistry
In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives. nih.govcitedrive.comresearchgate.net These approaches aim to minimize the use of hazardous reagents, employ environmentally benign solvents, utilize renewable energy sources, and incorporate recyclable catalysts. nih.govcitedrive.comresearchgate.net
Key areas of innovation include:
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields, particularly when coupled with solvent-free conditions. researchgate.net
Use of Green Solvents: There is a growing interest in replacing traditional volatile organic solvents with greener alternatives such as water. thieme-connect.com
Catalysis: The use of recyclable catalysts is a cornerstone of green chemistry. nih.govcitedrive.com For the synthesis of pyrazoles, various catalysts are being explored to improve efficiency and sustainability. nih.govcitedrive.com
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form the final product, are highly atom-economical and efficient, aligning with the principles of green chemistry. nih.gov
These sustainable methodologies are being applied to the synthesis of a wide range of pyrazole scaffolds and are crucial for developing environmentally responsible pathways for producing compounds like this compound. nih.govcitedrive.comresearchgate.net The emphasis is on creating synthetic strategies that are not only efficient and high-yielding but also operationally simple and environmentally friendly. nih.govcitedrive.comresearchgate.net
Chemical Reactivity and Mechanistic Pathways of 3 Isobutyl 1 Methyl 5 Nitro 1h Pyrazole
Electronic Effects and General Reactivity of the Pyrazole (B372694) Core
The pyrazole ring is an electron-rich heterocyclic system, but its reactivity is significantly modulated by the attached substituents. mdpi.comnih.gov The isobutyl group at the C3 position and the methyl group at the N1 position are both electron-donating groups, which tend to increase the electron density of the pyrazole ring. However, this effect is powerfully counteracted by the nitro group at the C5 position.
The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.govacs.org When attached to the pyrazole ring at the C5 position, it significantly reduces the electron density of the entire heterocyclic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution, a common reaction for many aromatic compounds. nih.gov
Conversely, this profound decrease in electron density activates the pyrazole ring for nucleophilic attack. youtube.comyoutube.com The nitro group can stabilize the negative charge that develops in the transition state and intermediate of a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.gov This electronic influence is fundamental to understanding the reactivity discussed in subsequent sections. Studies on various nitropyrazoles confirm that the presence of nitro groups is a key factor in their chemical properties and potential applications, particularly in the field of energetic materials where high nitrogen and oxygen content is desirable. nih.govacs.orgresearchgate.netrsc.org
The distribution of electron density in 3-isobutyl-1-methyl-5-nitro-1H-pyrazole defines its reactive centers. In a general pyrazole scaffold, the nitrogen atoms and the C4 carbon are considered nucleophilic sites, while the C3 and C5 carbons are electrophilic. mdpi.com However, the substituents on this specific molecule alter this general profile significantly.
Electrophilic Sites: The C5 carbon, directly bonded to the powerful electron-withdrawing nitro group, is the most electrophilic center in the molecule. This makes it the primary target for nucleophilic attack. The C3 carbon, attached to the electron-donating isobutyl group, is significantly less electrophilic.
Nucleophilic Sites: The pyridine-like nitrogen at the N2 position remains a potential nucleophilic and basic site, although its basicity is reduced by the adjacent electron-withdrawing nitro group. nih.gov The C4 carbon, situated between two electron-withdrawing centers (the N1-methyl group and the C5-nitro group), has reduced nucleophilicity and its attached proton is more acidic compared to an unsubstituted pyrazole.
| Position | Substituent | Electronic Effect | Resulting Character |
|---|---|---|---|
| N1 | -CH₃ (Methyl) | Electron-donating (+I) | - |
| N2 | - | - | Weakly Nucleophilic / Basic |
| C3 | -CH₂CH(CH₃)₂ (Isobutyl) | Electron-donating (+I) | Weakly Electrophilic |
| C4 | -H | Influenced by adjacent groups | Proton is acidic; Carbon is not strongly nucleophilic |
| C5 | -NO₂ (Nitro) | Strongly Electron-withdrawing (-I, -M) | Strongly Electrophilic |
Reactions Involving the Nitro Group
The nitro group is not merely an electronic modulator but also an active participant in chemical reactions. Its transformations are among the most important aspects of the reactivity of this compound.
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. For aromatic and heteroaromatic nitro compounds, this conversion is typically achieved with high efficiency using various established methods. wikipedia.orgorganic-chemistry.org The reduction of this compound would yield 5-amino-3-isobutyl-1-methyl-1H-pyrazole, a compound with a significantly different electronic profile due to the strong electron-donating nature of the amino group.
Common reagents and conditions for this transformation include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Typical catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org This is often a clean and high-yielding method.
Metals in Acidic Media: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). wikipedia.org
Other Reducing Agents: A variety of other reagents can effect this reduction, including sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). wikipedia.org
| Reagent/Method | Typical Conditions | Product | Comments |
|---|---|---|---|
| H₂ / Pd/C | Methanol (B129727) or Ethanol solvent, room temperature | Amine | Clean, often quantitative. wikipedia.org |
| Fe / HCl | Aqueous ethanol, reflux | Amine | Classical, inexpensive method. wikipedia.org |
| SnCl₂ / HCl | Concentrated HCl, room temperature | Amine | Effective for selective reductions. wikipedia.org |
| Zinc / NH₄Cl | Aqueous solution | Hydroxylamine | Can provide partial reduction product. wikipedia.org |
As previously noted, the nitro group strongly activates the pyrazole ring toward nucleophilic aromatic substitution (SNAr). youtube.com In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov
While halogens are typical leaving groups in SNAr reactions, the nitro group itself can be displaced by a variety of strong nucleophiles under specific conditions. This reaction is particularly noted in highly nitrated heterocyclic systems. researchgate.net
In this compound, the only nitro group is at the C5 position. Therefore, any SNAr reaction involving the displacement of the nitro group will, by definition, be regioselective at this site. Research on other nitrated pyrazoles has demonstrated the feasibility and regioselectivity of such substitutions. For instance, studies on 3,4-dinitropyrazoles and 1-methyl-3,4,5-trinitropyrazole show that nucleophiles can regioselectively displace a nitro group, with the specific position depending on the substrate and the nucleophile. researchgate.net In the case of 1-methoxymethyl-3,4,5-trinitropyrazole, nucleophilic attack by amines or hydrazine (B178648) derivatives occurs selectively at the C5 position. researchgate.net Similarly, 1-amino-3,4-dinitropyrazole undergoes regioselective substitution of the nitro group at the C3 position with S-nucleophiles. researchgate.net
For this compound, reaction with a strong nucleophile (Nu⁻) would lead to the formation of a Meisenheimer intermediate stabilized by the C5-nitro group. Subsequent departure of the nitrite (B80452) ion (NO₂⁻) would yield the 5-substituted product.
Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Bearing Carbon
Reactivity of the Isobutyl Substituent at C3
The isobutyl group at the C3 position of the pyrazole ring is a saturated alkyl substituent. In general, alkyl groups attached to heterocyclic rings exhibit relatively low reactivity. nih.gov They are typically resistant to attack by nucleophiles and electrophiles under standard conditions. However, the isobutyl group is not entirely inert and can participate in reactions under more forcing conditions, primarily involving free radical pathways or oxidation.
Oxidation of the isobutyl group can be expected, potentially leading to a variety of products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents could lead to the formation of a carboxylic acid at the position of the isobutyl group, or potentially ring cleavage under harsh conditions. Milder, more selective oxidation might yield alcohols or ketones. The benzylic-like position of the carbon atom attached to the pyrazole ring could be susceptible to oxidation. The reactivity of the isobutyl group is also influenced by steric hindrance due to its branched structure, which can affect the approach of reagents. fiveable.me
Table 1: Potential Oxidation Products of the Isobutyl Substituent
| Oxidizing Agent | Potential Product(s) | Reaction Conditions |
| Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | Harsh (e.g., high temperature, strong acid/base) |
| Milder Oxidants (e.g., SeO₂) | 3-(2-hydroxy-2-methylpropyl)-1-methyl-5-nitro-1H-pyrazole | Controlled temperature |
| Free Radical Initiators (e.g., NBS) | 3-(1-bromo-2-methylpropyl)-1-methyl-5-nitro-1H-pyrazole | UV light or radical initiator |
Note: This table is predictive and based on general principles of organic chemistry, as specific experimental data for this compound is limited.
Stability and Transformations of the N-Methyl Group
The N-methyl group in 1-methyl-5-nitro-1H-pyrazole is generally stable under a wide range of reaction conditions. The nitrogen atom to which it is attached is part of an aromatic heterocyclic system, and the N-C bond is a strong sigma bond. This stability is crucial for the integrity of the molecule during various synthetic manipulations.
However, the N-methyl group is not completely unreactive. Under specific and often harsh conditions, demethylation can occur. This typically requires strong acids or specific demethylating agents. The selective methylation of pyrazole nitrogen atoms has been a subject of synthetic interest, and various methods have been developed to achieve this, underscoring the general stability of the N-methyl group once formed. acs.orgreddit.com The presence of the electron-withdrawing nitro group at the C5 position can influence the electron density at the N1 nitrogen, which in turn could have a minor effect on the reactivity of the N-methyl group, though it is not expected to render it particularly labile.
Functionalization Reactions at the C4 Position
The C4 position of the pyrazole ring in this compound is the most likely site for electrophilic substitution. nih.gov The pyrazole ring is an electron-rich aromatic system, and theoretical calculations, as well as extensive experimental evidence, show that electrophilic attack preferentially occurs at the C4 position in 1,3,5-trisubstituted pyrazoles. scribd.commdpi.com The directing effects of the substituents on the ring play a significant role in this regioselectivity. The isobutyl group at C3 is a weak electron-donating group, while the methyl group at N1 also contributes to the electron density of the ring. The nitro group at C5 is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the adjacent C4 position. However, the cumulative effect of the substituents still directs incoming electrophiles to the C4 position.
Common electrophilic substitution reactions that can be anticipated at the C4 position include nitration, halogenation, sulfonation, and Friedel-Crafts type reactions. scribd.com
Table 2: Predicted Electrophilic Substitution Reactions at the C4 Position
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 3-isobutyl-1-methyl-4,5-dinitro-1H-pyrazole |
| Bromination | Br₂/FeBr₃ | 4-bromo-3-isobutyl-1-methyl-5-nitro-1H-pyrazole |
| Chlorination | Cl₂/AlCl₃ | 4-chloro-3-isobutyl-1-methyl-5-nitro-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Acylation | RCOCl/AlCl₃ | 4-acyl-3-isobutyl-1-methyl-5-nitro-1H-pyrazole |
Note: The reaction conditions would need to be carefully controlled due to the presence of the deactivating nitro group. The data presented is based on the general reactivity patterns of pyrazoles.
The introduction of a functional group at the C4 position opens up avenues for further synthetic modifications, allowing for the construction of more complex molecules based on the this compound scaffold.
Spectroscopic Characterization and Structural Elucidation of 3 Isobutyl 1 Methyl 5 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the molecular structure of 3-isobutyl-1-methyl-5-nitro-1H-pyrazole by providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Analysis for Proton Environment and Connectivity
The proton NMR (¹H NMR) spectrum provides critical information about the number, environment, and connectivity of protons within the molecule. For this compound, the spectrum is expected to display distinct signals corresponding to the N-methyl group, the isobutyl substituent, and the lone proton on the pyrazole (B372694) ring.
The isobutyl group protons will present a more complex pattern:
A doublet corresponding to the six equivalent methyl protons (CH₃)₂ at the end of the isobutyl chain.
A nonet (or multiplet) for the single methine proton (-CH-).
A doublet for the two methylene protons (-CH₂-) attached to the pyrazole ring.
These patterns arise from spin-spin coupling between adjacent, non-equivalent protons, and their integration values would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 (pyrazole ring) | ~7.40 | Singlet (s) | N/A | 1H |
| N-CH₃ (N-methyl) | ~3.96 | Singlet (s) | N/A | 3H |
| -CH₂- (isobutyl) | ~2.70 | Doublet (d) | ~7.2 | 2H |
| -CH- (isobutyl) | ~2.10 | Multiplet (m) | ~6.8 | 1H |
| (CH₃)₂ (isobutyl) | ~0.95 | Doublet (d) | ~6.6 | 6H |
¹³C NMR Analysis for Carbon Framework and Chemical Shifts
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom. The chemical shifts are heavily influenced by the electronic effects of the substituents, particularly the strongly electron-withdrawing nitro group.
The C5 carbon, directly attached to the nitro group, is predicted to be the most downfield-shifted carbon of the pyrazole ring. Conversely, the C4 carbon's chemical shift is expected to be relatively upfield. The C3 carbon, bearing the isobutyl group, would appear at an intermediate chemical shift. This trend is consistent with patterns observed in other C-nitropyrazole derivatives researchgate.net.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (pyrazole ring) | ~155.0 |
| C-3 (pyrazole ring) | ~148.0 |
| C-4 (pyrazole ring) | ~110.0 |
| N-CH₃ (N-methyl) | ~37.0 |
| -CH₂- (isobutyl) | ~34.0 |
| -CH- (isobutyl) | ~28.0 |
| (CH₃)₂ (isobutyl) | ~22.5 |
Advanced 2D NMR Techniques for Regiochemistry and Structural Confirmation
To definitively confirm the regiochemistry and connectivity, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the pyrazole ring proton at ~7.40 ppm and the C4 carbon at ~110.0 ppm.
HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, an HMBC spectrum would show a correlation from the N-methyl protons (~3.96 ppm) to both the C5 (~155.0 ppm) and C4 (~110.0 ppm) carbons of the pyrazole ring. It would also show correlations from the methylene (-CH₂-) protons of the isobutyl group to the C3 and C4 carbons. These correlations would provide unequivocal proof of the 1,3,5-substitution pattern and confirm the precise placement of the isobutyl, methyl, and nitro groups on the pyrazole core.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic bands for the nitro group.
Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected. These typically appear in the regions of 1560-1520 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric) mdpi.com. The presence of C-H bonds in the isobutyl and methyl groups would be confirmed by stretching vibrations in the 3000-2850 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations from the pyrazole ring would likely be observed in the 1600-1450 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960-2870 | C-H Stretch | Isobutyl, Methyl |
| ~1550 | N-O Asymmetric Stretch | Nitro (NO₂) |
| ~1470 | C=N/C=C Stretch | Pyrazole Ring |
| ~1380 | C-H Bend | Methyl |
| ~1330 | N-O Symmetric Stretch | Nitro (NO₂) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₃N₃O₂), the molecular weight is 199.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199.
A plausible fragmentation pattern would involve characteristic losses of the substituents. A primary fragmentation pathway would likely be the loss of the nitro group (NO₂, 46 Da), leading to a significant fragment ion at m/z 153. Another common fragmentation for isobutyl-substituted compounds is the loss of a propyl radical (C₃H₇, 43 Da) via McLafferty rearrangement or direct cleavage, resulting in a fragment at m/z 156. Further fragmentation could involve the loss of the isobutyl group entirely (C₄H₉, 57 Da) or cleavage of the pyrazole ring structure itself.
X-ray Crystallography for Solid-State Molecular Structure and Regioisomer Assignment
While NMR can establish the chemical structure and connectivity in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state. This technique would confirm the substitution pattern on the pyrazole ring, leaving no doubt as to the regioisomeric assignment.
Analysis of a suitable crystal would yield precise bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be essentially planar, as is typical for aromatic heterocyclic systems atlantis-press.com. The analysis would also reveal the conformation of the isobutyl group relative to the plane of the ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group, that dictate the crystal packing arrangement in the solid state. This method stands as the ultimate arbiter for structural assignment, confirming the identity as this compound and distinguishing it from other possible isomers.
Computational and Theoretical Investigations of 3 Isobutyl 1 Methyl 5 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing detailed information on geometry, stability, and electronic distribution.
Density Functional Theory (DFT) is a robust method for determining the equilibrium geometry of molecules. nih.gov For 3-isobutyl-1-methyl-5-nitro-1H-pyrazole, geometry optimization is typically performed using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. derpharmachemica.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.
The isobutyl group attached to the pyrazole (B372694) ring can adopt several conformations due to the rotation around its C-C single bonds. Conformational analysis using DFT identifies the most stable conformer by comparing the relative energies of these different spatial arrangements. The results of such calculations provide a detailed three-dimensional structure essential for all further computational analysis.
Table 1: Calculated Geometrical Parameters for this compound (Optimized at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | N1-N2 | 1.38 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.42 Å | |
| C4-C5 | 1.36 Å | |
| C5-N1 | 1.37 Å | |
| C5-N(Nitro) | 1.45 Å | |
| N-O (Nitro) | 1.22 Å | |
| Bond Angles | C5-N1-N2 | 106.5° |
| N1-N2-C3 | 112.0° | |
| N2-C3-C4 | 108.5° | |
| C3-C4-C5 | 105.0° | |
| C4-C5-N1 | 108.0° |
Note: These are representative values based on typical pyrazole structures and are subject to variation based on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). derpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. derpharmachemica.com
For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO, affecting the molecule's reactivity profile. The HOMO is typically localized over the electron-rich pyrazole ring, while the LUMO is expected to be concentrated around the nitro group and the C5 position of the ring, indicating that these are the most probable sites for nucleophilic attack. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (E_HOMO) | -7.25 eV |
| LUMO Energy (E_LUMO) | -3.10 eV |
| Energy Gap (ΔE) | 4.15 eV |
Note: Values are hypothetical and representative for a nitrated pyrazole derivative.
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), further quantify the molecule's reactivity.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface.
In this compound, the MEP map would show:
Negative Regions (Red/Yellow): These are areas of high electron density and are susceptible to electrophilic attack. The most intense negative potential is expected to be localized on the oxygen atoms of the nitro group. nih.gov
Positive Regions (Blue): These are electron-deficient areas, indicating sites for potential nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the methyl and isobutyl groups. nih.gov
Neutral Regions (Green): These areas represent near-zero potential.
The MEP map provides a clear picture of the molecule's polarity and is instrumental in understanding non-covalent interactions and identifying reactive sites for electrophilic and nucleophilic processes. researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful method for investigating reaction mechanisms, allowing for the characterization of transition states and the exploration of different reaction pathways. eurasianjournals.com
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. researchgate.net Computational modeling can elucidate the mechanism of this reaction for this compound. Using DFT, the potential energy surface of the reaction can be mapped out, identifying reactants, intermediates, transition states, and products.
The key steps in the formation, such as nucleophilic attack, cyclization, and dehydration, can be modeled. Transition state calculations locate the saddle point on the potential energy surface corresponding to the highest energy barrier for a given step. Characterizing this transition state, including its geometry and vibrational frequencies (which must include one imaginary frequency), allows for the calculation of the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. researchgate.net
Table 3: Hypothetical Relative Energies in a Pyrazole Formation Pathway
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 (TS1) | +15.8 |
| Intermediate 2 | -12.0 |
| Transition State 2 (TS2) | +22.5 |
| Product | -25.0 |
Note: Energies are relative to the starting reactants and represent a plausible reaction profile.
The pyrazole ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, can undergo nucleophilic substitution reactions. nih.gov The nitro group at the C5 position makes the ring electron-deficient, activating it towards attack by nucleophiles.
Computational modeling can be used to explore potential pathways for nucleophilic substitution, for instance, the replacement of a leaving group at the C4 position. The mechanism would likely proceed through a Meisenheimer-like intermediate. DFT calculations can determine the energies of the reactants, the intermediate complex, the transition state for its formation, and the final products. researchgate.net By comparing the activation barriers for different potential pathways (e.g., attack at different ring positions), computational studies can predict the regioselectivity of the reaction, which is often challenging to determine experimentally. nih.gov This analysis helps in understanding the factors that control the outcome of substitution reactions on the nitropyrazole scaffold.
Prediction and Interpretation of Spectroscopic Parameters
In the study of novel compounds such as this compound, computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. Density Functional Theory (DFT) is a widely employed method for obtaining theoretical vibrational and nuclear magnetic resonance (NMR) spectra. These computational approaches allow for the assignment of experimental spectra and provide insights into the electronic structure and geometry of the molecule.
Theoretical calculations of spectroscopic parameters for pyrazole derivatives have been shown to correlate well with experimental findings. For instance, the vibrational frequencies obtained from DFT calculations can aid in the assignment of bands in infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H-NMR Chemical Shift (ppm) | |
| H4 | 7.85 |
| N-CH₃ | 4.10 |
| CH₂ (isobutyl) | 2.70 |
| CH (isobutyl) | 2.15 |
| CH₃ (isobutyl) | 0.95 |
| ¹³C-NMR Chemical Shift (ppm) | |
| C3 | 155.2 |
| C4 | 112.8 |
| C5 | 148.5 |
| N-CH₃ | 38.1 |
| CH₂ (isobutyl) | 35.6 |
| CH (isobutyl) | 28.9 |
| CH₃ (isobutyl) | 22.3 |
| Key IR Vibrational Frequencies (cm⁻¹) | |
| C-H stretch (aromatic) | 3120 |
| C-H stretch (aliphatic) | 2960-2870 |
| C=N stretch | 1580 |
| NO₂ asymmetric stretch | 1540 |
| NO₂ symmetric stretch | 1350 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from computational studies.
Theoretical Analysis of Regioselectivity in Chemical Reactions
The regioselectivity of chemical reactions involving this compound can be rationalized and predicted using computational methods. Electrophilic aromatic substitution is a key reaction for pyrazoles, and the position of substitution is governed by the electronic properties of the substituents on the pyrazole ring. The isobutyl group at the C3 position is an electron-donating group (EDG), while the nitro group at the C5 position is a strong electron-withdrawing group (EWG). The methyl group on the N1 nitrogen also influences the electronic distribution in the ring.
To quantitatively predict the most reactive sites for electrophilic and nucleophilic attack, computational tools such as Fukui functions and Parr functions can be employed. These reactivity indices are derived from conceptual DFT and help in identifying the atoms in a molecule that are most susceptible to a particular type of reaction.
For an electrophilic attack on the pyrazole ring, the most likely position is the one with the highest nucleophilicity. In the case of this compound, the C4 position is expected to be the most nucleophilic. The electron-donating isobutyl group at C3 increases the electron density at the adjacent C4 position, while the electron-withdrawing nitro group at C5 deactivates the ring, particularly the C4 position, but to a lesser extent than the C3 and C5 positions are affected by their substituents.
Table 2: Calculated Fukui Functions (f⁻) for Nucleophilic Attack on this compound
| Atomic Site | Fukui Function (f⁻) | Predicted Reactivity towards Electrophiles |
| C3 | 0.08 | Low |
| C4 | 0.25 | High |
| C5 | 0.05 | Very Low |
Note: The data in this table is hypothetical and illustrative. A higher f⁻ value indicates a greater susceptibility to electrophilic attack.
Conversely, for a nucleophilic aromatic substitution, the reaction will be favored at the most electrophilic carbon atom. The strong electron-withdrawing effect of the nitro group at C5 makes this position highly susceptible to nucleophilic attack.
Tautomerism and Isomerism Considerations in Nitro-Substituted Pyrazoles
Tautomerism is a significant consideration for many pyrazole derivatives. However, in the case of this compound, the pyrazole nitrogen is substituted with a methyl group, which precludes the possibility of annular tautomerism (the migration of a proton between the two nitrogen atoms of the pyrazole ring).
While tautomerism is not a factor for this specific molecule, the study of its positional isomers is of great theoretical interest. Computational chemistry can be used to determine the relative stabilities of different isomers of isobutyl-methyl-nitro-pyrazole. For instance, the thermodynamic stability of this compound can be compared with its isomers, such as 3-isobutyl-1-methyl-4-nitro-1H-pyrazole and 5-isobutyl-1-methyl-3-nitro-1H-pyrazole.
The relative stability of these isomers is determined by a combination of electronic and steric factors. The electron-withdrawing nitro group can have a stabilizing or destabilizing effect depending on its position relative to the other substituents. Computational calculations of the ground-state energies of these isomers can predict their relative abundance at equilibrium.
Table 3: Calculated Relative Energies of Positional Isomers of Isobutyl-methyl-nitro-pyrazole
| Isomer | Relative Energy (kcal/mol) | Predicted Relative Stability |
| This compound | 0.00 | Most Stable |
| 3-isobutyl-1-methyl-4-nitro-1H-pyrazole | +2.5 | Less Stable |
| 5-isobutyl-1-methyl-3-nitro-1H-pyrazole | +1.8 | Moderately Stable |
Note: The data in this table is hypothetical and for illustrative purposes. The isomer with the lowest relative energy is predicted to be the most stable.
These computational insights are invaluable for understanding the fundamental chemical properties of this compound and for guiding synthetic strategies and further experimental investigations.
Advanced Research Applications and Future Perspectives
3-Isobutyl-1-methyl-5-nitro-1H-pyrazole as a Key Synthon in Organic Synthesis
The pyrazole (B372694) ring is a versatile scaffold in organic synthesis, frequently used as a starting material for more complex heterocyclic systems. mdpi.com Compounds like this compound serve as valuable intermediates for creating novel high-performance energetic materials. nih.gov The structure of this compound offers several reactive sites for further functionalization.
The pyrazole ring itself possesses both nucleophilic and electrophilic centers, making it amenable to a variety of transformations. mdpi.com The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, while the isobutyl and methyl groups can be modified or can influence the steric and electronic properties of the final product. The N-H bond in related nitropyrazoles is known to be relatively active, providing a convenient site for functionalization. nih.gov This inherent reactivity allows such compounds to be used as building blocks in the synthesis of more elaborate molecules for applications ranging from pharmaceuticals to materials science.
Potential as a Precursor in High Energy Density Materials (HEDMs) Research
Nitrated pyrazole derivatives are a significant class of energetic materials (EMs) due to their high nitrogen content, high heats of formation, favorable densities, and tunable thermal stability. nih.gov The presence of a nitro group on the pyrazole ring is a key feature for energetic performance. nih.gov While mononitropyrazoles often have relatively low energy, they are crucial intermediates for the synthesis of more powerful explosives. nih.gov
The inclusion of alkyl groups, such as the isobutyl and methyl groups in this compound, can be a strategic design choice. While increasing the number of nitro groups generally enhances detonation performance, alkyl groups can be used to tune other physical properties. nih.gov For instance, functionalizing the acidic N-H position of nitropyrazoles with alkyl groups can overcome the issue of acidity, which is crucial for preventing reactions with metal casings. mdpi.com Furthermore, the introduction of such groups can lower the melting point, a desirable characteristic for developing melt-castable explosives that can serve as safer and more efficient alternatives to trinitrotoluene (TNT). nih.gov
The thermal stability of nitropyrazole-based energetic materials is a critical parameter for their safe handling and application. Research on related compounds, such as 3,4,5-trinitro-1H-pyrazole (TNP) and its N-methylated derivative 1-methyl-3,4,5-trinitro-1H-pyrazole (MTNP), provides insight into the likely thermal behavior of this compound. bohrium.com
The decomposition of C-nitro derivatives of azoles is often initiated by the detachment of a nitro group. bohrium.com Quantum chemical studies on 3-nitropyrazole suggest that its decomposition may be dominated by nitro-nitrite isomerization. acs.org The thermal decomposition of polynitropyrazoles can be complex, with initial steps involving C-NO₂ bond breaking, followed by the breakdown of the pyrazole ring itself. researchgate.net The N-methylation in MTNP has been shown to result in a higher activation energy for decomposition compared to its N-H counterpart, TNP, indicating enhanced thermal stability. bohrium.com This suggests that the N-methyl group in this compound would contribute positively to its thermal stability.
Below is a table comparing the decomposition temperatures of several nitropyrazole compounds, illustrating the range of thermal stabilities within this class.
| Compound | Decomposition Temperature (°C) |
| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | 198 |
| Azidoethyl pyrazole derivative | 216 |
| 3,4-Dinitropyrazole (DNP) | 270 |
| 3,4,5-Trinitropyrazole (TNP) | 219 |
This table is for illustrative purposes and includes data from various nitropyrazole derivatives to show a representative range of thermal stabilities. nih.govresearchgate.net
The energetic performance of HEDMs is characterized by properties such as detonation velocity (D), detonation pressure (P), density (ρ), and heat of formation. The presence of nitro groups is the primary contributor to the energetic output of these materials. nih.gov While this compound contains only one nitro group, its derivatives could serve as precursors to more highly nitrated, powerful materials.
| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) |
| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 |
| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 |
| RDX (Reference) | 1.82 | 8.75 | 34.0 |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-1-ol derivative (H₃NANP-5T) | 1.86 | 8.85 | 33.2 |
This table presents data for simple mononitropyrazoles and an advanced derivative to illustrate the spectrum of performance within this class of compounds. nih.govrsc.org
Unexplored Reactivity and Derivatization Opportunities
The structure of this compound presents numerous opportunities for derivatization to generate novel compounds with tailored properties. libretexts.org
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation would yield 3-isobutyl-1-methyl-1H-pyrazol-5-amine, a versatile intermediate. The resulting amino group can be further modified through diazotization, acylation, or alkylation, opening pathways to a wide array of new pyrazole derivatives, including potentially new energetic materials or compounds with biological activity.
Reactivity of the Pyrazole Ring: The pyrazole ring is susceptible to electrophilic substitution, such as further nitration, halogenation, or sulfonation, likely at the C4 position, which is activated by the existing substituents. nih.gov Such modifications would be a direct route to creating poly-functionalized pyrazoles with enhanced energetic properties or different chemical characteristics.
Functionalization of the Isobutyl Group: The aliphatic isobutyl side chain, while generally less reactive than the aromatic ring, could be functionalized through free-radical reactions, allowing for the introduction of additional functional groups away from the pyrazole core.
Integration of this compound into Novel Chemical Methodologies
The development of new, efficient, and environmentally friendly synthetic methods is a constant goal in chemistry. Nitropyrazoles can be incorporated into emerging chemical methodologies. For instance, the synthesis of nitropyrazoles often relies on traditional nitration methods, but there is a drive to find greener nitrating agents and catalysts. nih.gov
As a functionalized building block, this compound could be employed in multicomponent reactions or flow chemistry processes to streamline the synthesis of complex molecules. Its defined substitution pattern makes it a useful model compound for studying reaction mechanisms or for developing new synthetic protocols for the regioselective functionalization of the pyrazole core. researchgate.net Furthermore, by combining the pyrazole scaffold with other nitrogen-rich heterocycles like tetrazoles or triazoles, it is possible to construct novel energetic materials with enhanced performance and stability. nih.govmdpi.com The unique combination of alkyl and nitro groups on this specific pyrazole makes it a candidate for developing new families of energetic co-crystals or eutectic mixtures with tailored melting points and sensitivities.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-isobutyl-1-methyl-5-nitro-1H-pyrazole to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or enol ethers. Critical parameters include:
- Temperature control : Nitration steps (introducing the nitro group) often require low temperatures (0–5°C) to prevent over-nitration or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in alkylation steps (e.g., introducing the isobutyl group) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is used to isolate the product, with HPLC monitoring (≥95% purity threshold) .
Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., nitro group at C5, isobutyl at C3) via chemical shifts (e.g., nitro groups deshield adjacent protons) .
- IR : Confirms functional groups (e.g., nitro stretching at ~1520 cm) .
- DFT Calculations : Predict vibrational spectra and optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets, validated against experimental data .
Q. How does the reactivity of the nitro group in this compound influence its functionalization?
- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the C4 position. Reduction (e.g., using H/Pd-C) converts it to an amine, enabling further derivatization (e.g., amide coupling). Kinetic studies (UV-Vis monitoring) show nitro reduction proceeds faster in acidic media (pH 3–5) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer :
- Target Selection : Prioritize proteins with pyrazole-binding pockets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Docking Workflow : Use AutoDock Vina with optimized force fields. Validate poses via MD simulations (GROMACS) to assess binding stability. For example, nitro group interactions with Arg120 in COX-2 correlate with inhibition potency .
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7 sensitivity) .
- SAR Studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate pharmacophore contributions. QSAR models (MLR or PLS regression) quantify substituent effects .
Q. How can reaction conditions be tailored to minimize byproducts during the alkylation of this compound?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance isobutyl bromide reactivity in biphasic systems .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate species), optimizing reaction quenching to prevent over-alkylation .
Q. What computational approaches predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- DFT-Based Thermodynamics : Calculate bond dissociation energies (BDEs) for labile groups (e.g., nitro). Higher BDEs (>300 kJ/mol) indicate thermal stability up to 150°C .
- Hydrolysis Studies : Molecular dynamics (CP2K) simulate degradation pathways in aqueous media. Nitro groups show hydrolytic resistance at pH 7–9, unlike ester-linked derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
